molecular formula C8H14N4S B2520040 5-(2-Methylpiperidin-1-yl)-1,3,4-thiadiazol-2-amine CAS No. 71125-47-8

5-(2-Methylpiperidin-1-yl)-1,3,4-thiadiazol-2-amine

Cat. No. B2520040
CAS RN: 71125-47-8
M. Wt: 198.29
InChI Key: SUEKEBZZJTVYHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(2-Methylpiperidin-1-yl)-1,3,4-thiadiazol-2-amine (MTA) is a heterocyclic amine compound that is used in a variety of scientific research applications. It is a versatile compound with a wide range of biochemical and physiological effects. MTA is a useful tool for researchers to study the mechanism of action of various compounds and to gain insights into the biochemical and physiological effects of various compounds.

Scientific Research Applications

Pharmacological Activities of 1,3,4-Thiadiazole Derivatives

The compound 5-(2-Methylpiperidin-1-yl)-1,3,4-thiadiazol-2-amine belongs to the class of 1,3,4-thiadiazole derivatives, which have garnered significant attention due to their extensive pharmacological activities. Research indicates that 1,3,4-thiadiazole derivatives exhibit a wide range of biological activities, including anti-inflammatory, analgesic, antimicrobial, anticonvulsant, antidiabetic, antitumor, and antiviral effects. This versatility in pharmacological applications is attributed to the toxophoric N2C2S moiety present in these compounds. The development of hybrid molecules combining different pharmacophoric elements into one framework is a promising strategy for creating compounds with enhanced biological profiles (Mishra et al., 2015).

Heterocyclic Systems Based on 1,3,4-Thiadiazole

Heterocyclic systems incorporating 1,3,4-thiadiazole and oxadiazole rings are recognized for their significant pharmacological potential, enabling chemical modification to explore diverse pharmacological activities. These heterocycles are crucial for expressing pharmacological activity, highlighting their importance in medicinal chemistry. The bioisosteric nature of the 1,3,4-oxadiazole cycle for carboxylic, amide, and ester groups contributes to the enhancement of pharmacological activity through hydrogen bonding interactions with various enzymes and receptors. This adaptability underscores the promise of 1,3,4-thiadiazole derivatives as structural matrices for new drug-like molecules, with applications spanning antimicrobial, anti-inflammatory, analgesic, antitumor, antitubercular, and antiviral activities (Lelyukh, 2019).

Synthesis and Significance of 1,3,4-Thiadiazolines

The synthesis of 1,3,4-thiadiazolines and related compounds has been extensively studied, with a focus on various synthetic methods and their pharmaceutical significance. These heterocyclic compounds, obtained majorly from cyclization reactions of thiosemicarbazone, exhibit biological activity against different fungal and bacterial strains, highlighting their importance in the development of new antimicrobial agents (Yusuf & Jain, 2014).

DNA Minor Groove Binding and Hoechst Analogues

The compound Hoechst 33258 and its analogues, related to the this compound structure, bind strongly to the minor groove of double-stranded B-DNA, indicating potential applications in DNA recognition and binding studies. This binding specificity is utilized in fluorescence DNA staining, chromosome analysis, and as a model system for rational drug design. Moreover, Hoechst derivatives offer potential as radioprotectors and topoisomerase inhibitors, providing a foundation for developing new therapeutic agents (Issar & Kakkar, 2013).

Mechanism of Action

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties. As with all chemicals, appropriate safety precautions should be taken when handling and storing this compound .

properties

IUPAC Name

5-(2-methylpiperidin-1-yl)-1,3,4-thiadiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N4S/c1-6-4-2-3-5-12(6)8-11-10-7(9)13-8/h6H,2-5H2,1H3,(H2,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUEKEBZZJTVYHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1C2=NN=C(S2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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